

An In-depth Technical Guide to the Chemical Structure of Methyl D-phenylalaninate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl D-phenylalaninate**

Cat. No.: **B3040560**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Methyl D-phenylalaninate**. The information is intended for use in research, drug development, and other scientific applications where a detailed understanding of this compound is essential.

Chemical Identity and Structure

Methyl D-phenylalaninate is the methyl ester of the D-enantiomer of the amino acid phenylalanine. It is a chiral organic compound frequently used as a building block in organic synthesis, particularly in the preparation of peptides and pharmaceuticals.^{[1][2][3][4]} It is often supplied and used as its hydrochloride salt to improve stability and handling.

The core structure consists of a central alpha-carbon atom bonded to four different groups:

- A hydrogen atom
- An amino group (-NH₂)
- A carboxyl group esterified with a methyl group (-COOCH₃)
- A benzyl group (-CH₂-C₆H₅)

The "D" designation in its name refers to the stereochemical configuration at the chiral alpha-carbon.

Below is a 2D representation of the chemical structure of **Methyl D-phenylalaninate**.

Figure 1: 2D Chemical Structure of **Methyl D-phenylalaninate**

Identifiers and Descriptors

For unambiguous identification, a compound is assigned various international standard identifiers. The key identifiers for **Methyl D-phenylalaninate** and its hydrochloride salt are summarized in the table below.

Identifier	Value (Methyl D-phenylalaninate Hydrochloride)
IUPAC Name	methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride
CAS Number	13033-84-6[5][6]
Molecular Formula	C ₁₀ H ₁₄ ClNO ₂ [6][7]
Molecular Weight	215.68 g/mol [8][9][10]
InChI Key	SWVMLNPDTIFDDY-SBSPUUUFOSA-N[8][9][11]
SMILES String	Cl[H].COC(=O)--INVALID-LINK--Cc1ccccc1[8][9]
PubChem CID	67675751 (for the hydrochloride)[12]

Physicochemical Properties

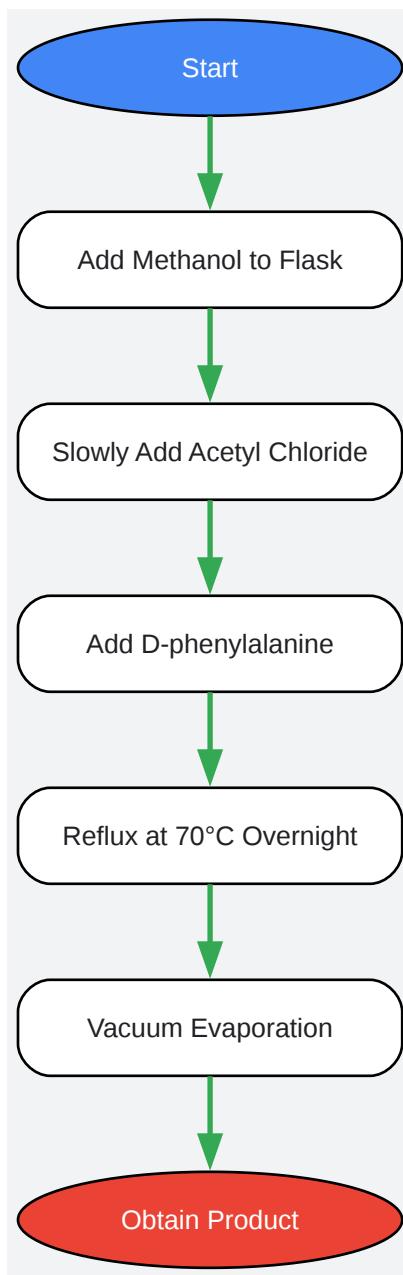
The physical and chemical properties of **Methyl D-phenylalaninate** hydrochloride are crucial for its handling, storage, and application in experimental settings.

Property	Value
Appearance	White to off-white crystalline solid/powder[1][3] [4][5]
Melting Point	159-163 °C[5][6][8][9][13]
Boiling Point	264.2 °C at 760 mmHg[5][6]
Solubility	Soluble in Ethanol and Methanol[1][3][5]
Density	1.1 g/cm ³ [5]
Vapor Pressure	0.00986 mmHg at 25°C[5][6]
Refractive Index	-37.0° (C=2, EtOH)[5][13]
Storage Temperature	2-8°C[5][8][9]

Experimental Protocols: Synthesis

A common method for the synthesis of **Methyl D-phenylalaninate** hydrochloride is through the esterification of D-phenylalanine using acetyl chloride in methanol.[3]

Objective: To synthesize **Methyl D-phenylalaninate** hydrochloride from D-phenylalanine.


Materials:

- D-phenylalanine
- Methanol (MeOH)
- Acetyl chloride (AcCl)
- Round-bottom flask
- Dropping funnel
- Reflux condenser

Procedure:

- Add methanol (e.g., 50 mL) to a round-bottom flask equipped with a dropping funnel and a reflux condenser.[3]
- Slowly add acetyl chloride (e.g., 3 mL) dropwise to the methanol through the dropping funnel. This reaction is exothermic and generates HCl in situ, which acts as a catalyst.[3]
- After 15 minutes, add D-phenylalanine (e.g., 3 g, 18.16 mmol) to the reaction mixture.[3]
- Heat the reaction mixture to reflux at 70°C and maintain it overnight.[3]
- Upon completion of the reaction, remove the solvent by vacuum evaporation to obtain the crude product.[3]
- The resulting D-phenylalanine methyl ester hydrochloride can be used for subsequent reactions without further purification.[3]

The workflow for this synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Figure 2: Synthesis Workflow for **Methyl D-phenylalaninate HCl**

Applications in Research and Development

Methyl D-phenylalaninate serves as a valuable chiral building block in organic synthesis. Its primary applications include:

- Peptide Synthesis: It is a common starting material for the solution-phase synthesis of peptides, where the methyl ester serves as a protecting group for the carboxylic acid.[\[2\]](#)[\[3\]](#)[\[4\]](#)

[8][9]

- Pharmaceutical Intermediates: The compound is utilized in the synthesis of various pharmaceutical agents, including antihypertensive drugs like angiotensin-converting enzyme (ACE) inhibitors.[7]
- Asymmetric Synthesis: It can be used as a precursor for catalysts and auxiliaries in asymmetric reactions.[7]
- Organic Synthesis: It is a useful compound for preparing other organic molecules, such as amidines, through multi-component coupling reactions.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 3. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [chemicalbook.com]
- 4. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]
- 5. D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. D-phenylalanine methyl ester hydrochloride | 13033-84-6 [chemnet.com]
- 7. Page loading... [guidechem.com]
- 8. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]
- 9. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]
- 10. D -Phenylalanine methyl ester 98 13033-84-6 [sigmaaldrich.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. N-methyl-D-phenylalanine methyl ester hydrochloride | C11H16ClNO2 | CID 67675751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. D-Phenylalanine methyl ester hydrochloride | 13033-84-6 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Methyl D-phenylalaninate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3040560#methyl-d-phenylalaninate-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com